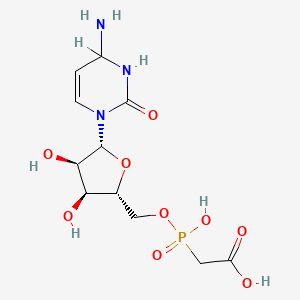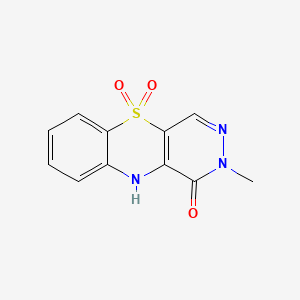
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide is a heterocyclic compound that features a unique fusion of pyridazine and benzothiazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the benzothiazine moiety. Key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the Benzothiazine Moiety: This involves the reaction of the pyridazine intermediate with sulfur-containing reagents, such as thiourea or sulfur dichloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially yielding thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one: Lacks the dioxide functionality, which may affect its reactivity and applications.
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5-oxide:
Uniqueness
2-Methyl-2H-pyridazino(4,5-b)(1,4)benzothiazin-1(10H)-one-5,5-dioxide is unique due to the presence of two oxygen atoms in the dioxide form, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
126598-39-8 |
|---|---|
Fórmula molecular |
C11H9N3O3S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-methyl-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C11H9N3O3S/c1-14-11(15)10-9(6-12-14)18(16,17)8-5-3-2-4-7(8)13-10/h2-6,13H,1H3 |
Clave InChI |
YKNVKHAYVZQLNM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



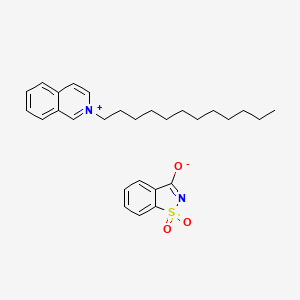
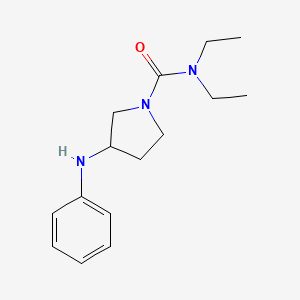
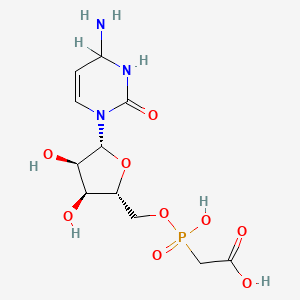
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
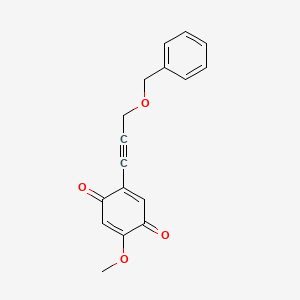
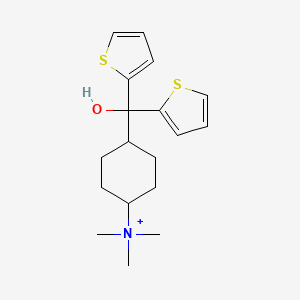
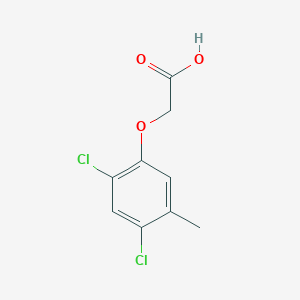

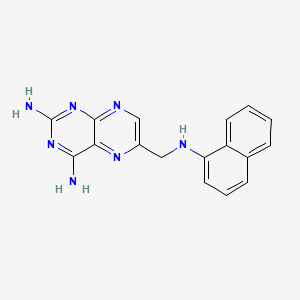
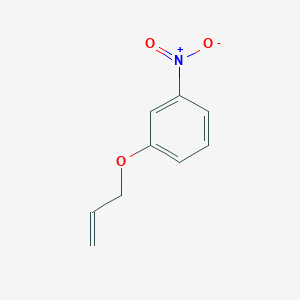

![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
